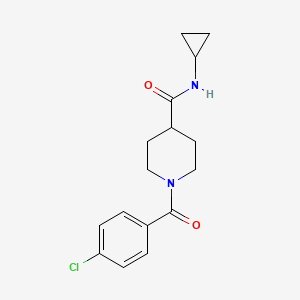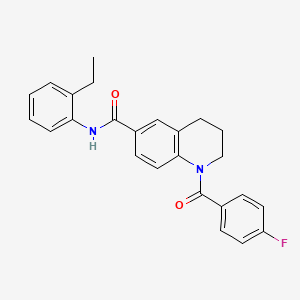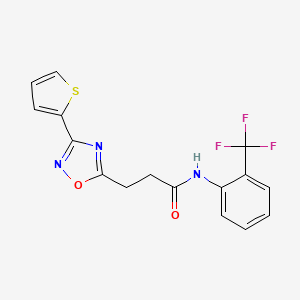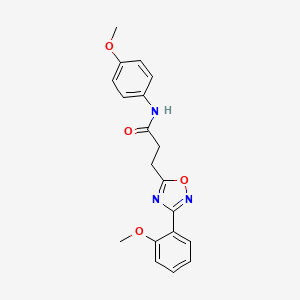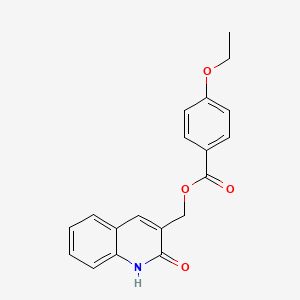
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the family of quinoline-based compounds that have been shown to exhibit potent anti-tumor activity. HMN-214 has been found to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide is not fully understood, but it is believed to work by inhibiting the activity of a protein called Aurora kinase A. This protein is involved in the regulation of cell division, and its overexpression has been linked to the development and progression of cancer. By inhibiting the activity of this protein, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide is thought to disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit the growth of blood vessels (angiogenesis) that supply nutrients to tumors. This can lead to the starvation of cancer cells and the inhibition of tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has also been found to induce the expression of genes that are involved in the regulation of cell death and the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for use in a variety of experimental systems. It has also been extensively studied for its potential use in cancer treatment, which has led to a better understanding of its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain experimental systems. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide. One area of interest is the development of more potent and selective inhibitors of Aurora kinase A. This could lead to the development of more effective cancer treatments that have fewer side effects. Another area of interest is the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in combination with other cancer treatments, such as immunotherapy. This could enhance the effectiveness of these treatments and lead to better outcomes for cancer patients. Finally, there is also interest in studying the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide in other disease states, such as neurodegenerative disorders and infectious diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide involves several steps, including the reaction of 6-methyl-2-hydroxyquinoline with formaldehyde and m-tolylisobutyric acid. The resulting product is then subjected to various purification and isolation techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent anti-tumor activity in a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)isobutyramide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-7-5-6-15(3)11-19)13-18-12-17-10-16(4)8-9-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCNSJIGDKYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

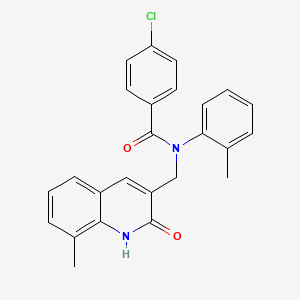
![N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)
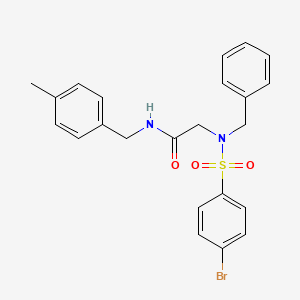
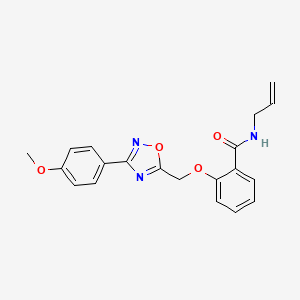
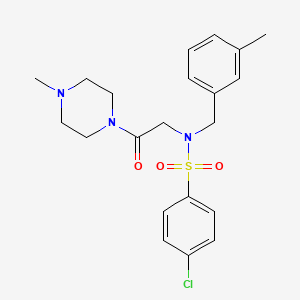
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-(propan-2-yl)acetamide](/img/structure/B7688915.png)
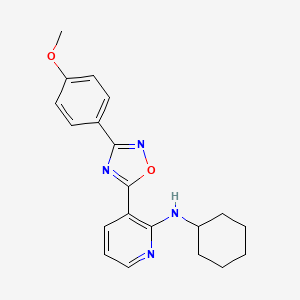
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
